molecular formula C16H17BrClNO B4774752 (3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine CAS No. 418772-33-5

(3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine

Cat. No.: B4774752
CAS No.: 418772-33-5
M. Wt: 354.7 g/mol
InChI Key: IXWKMLQQENSJDM-UHFFFAOYSA-N
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Description

(3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine is an organic compound that belongs to the class of substituted benzylamines This compound is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 4-position on the benzyl ring, along with a 4-chlorophenyl group attached to the ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 4-methoxybenzyl alcohol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Formation of Benzyl Halide: The brominated product is then converted to the corresponding benzyl halide by reacting with a halogenating agent like thionyl chloride (SOCl2).

    Nucleophilic Substitution: The benzyl halide is subjected to nucleophilic substitution with 2-(4-chlorophenyl)ethylamine under basic conditions, typically using a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to form the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine atom or to convert the nitro group (if present) to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), various amines

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, dehalogenated products

    Substitution: Hydroxylated, cyanated, or aminated derivatives

Scientific Research Applications

(3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3-bromo-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
  • (3-bromo-4-methoxybenzyl)[2-(4-methylphenyl)ethyl]amine
  • (3-bromo-4-methoxybenzyl)[2-(4-nitrophenyl)ethyl]amine

Uniqueness

(3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine is unique due to the specific combination of substituents on the benzyl and phenyl rings. The presence of both bromine and chlorine atoms, along with the methoxy group, imparts distinct chemical and biological properties that differentiate it from similar compounds. These structural features can influence its reactivity, binding interactions, and overall efficacy in various applications.

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClNO/c1-20-16-7-4-13(10-15(16)17)11-19-9-8-12-2-5-14(18)6-3-12/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWKMLQQENSJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366327
Record name N-[(3-Bromo-4-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418772-33-5
Record name N-[(3-Bromo-4-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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